molecular formula C11H19NO2 B1489009 1-Cyclohexanecarbonylpyrrolidin-3-ol CAS No. 1341076-66-1

1-Cyclohexanecarbonylpyrrolidin-3-ol

Cat. No.: B1489009
CAS No.: 1341076-66-1
M. Wt: 197.27 g/mol
InChI Key: JNSKMOCWGMKKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexanecarbonylpyrrolidin-3-ol is a chemical compound belonging to the class of pyrrolidines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexanecarbonylpyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with pyrrolidin-3-ol in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions typically include refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexanecarbonylpyrrolidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclohexanecarboxylic acid.

  • Reduction: Reduction reactions can produce cyclohexanone derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

1-Cyclohexanecarbonylpyrrolidin-3-ol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

  • Medicine: It has shown promise in preclinical studies for the treatment of various diseases, such as neurodegenerative disorders and cancer.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-cyclohexanecarbonylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid

  • Pyrrolidin-3-ol

  • Substituted pyrrolidines

Properties

IUPAC Name

cyclohexyl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKMOCWGMKKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexanecarbonylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclohexanecarbonylpyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Cyclohexanecarbonylpyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-Cyclohexanecarbonylpyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-Cyclohexanecarbonylpyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-Cyclohexanecarbonylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.